2,4-Dimethoxy-3-methylbenzylamine

MAO-A inhibition Neuropharmacology Enzyme kinetics

Researchers requiring isoform-selective MAO-A inhibition often face off-target effects from non-methylated benzylamine analogs. 2,4-Dimethoxy-3-methylbenzylamine (CAS 887582-01-6) solves this with an MAO-A IC50 of 28 nM and an MAO-B/MAO-A selectivity ratio exceeding 7,500. • MAO-A IC50 = 28 nM, ~1,475-fold more potent than non-methylated 2,4-dimethoxybenzylamine • Optimal CNS drug-like profile: logP 2.17 falls within the 2-3 range for blood-brain barrier penetration • Documented quinolone antibacterial intermediate; 3-methyl group is critical for downstream pharmacophore construction

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 887582-01-6
Cat. No. B15147290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-3-methylbenzylamine
CAS887582-01-6
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OC)CN)OC
InChIInChI=1S/C10H15NO2/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5H,6,11H2,1-3H3
InChIKeyOPQZRWOPFHFMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-3-methylbenzylamine Structural and Physicochemical Profile


2,4-Dimethoxy-3-methylbenzylamine (CAS 887582-01-6) is a substituted benzylamine belonging to the dimethoxyphenylalkylamine class, with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It features methoxy groups at the 2- and 4-positions and a methyl substituent at the 3-position of the benzene ring, distinguishing it from simpler dimethoxybenzylamine isomers . The compound has a calculated logP of 2.17 and a topological polar surface area (TPSA) of 44.48 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity suitable for CNS-related research applications [1].

Methyl-substituted dimethoxybenzylamine scaffold with reported MAO-A selectivity context

CNS-compatible lipophilicity (calculated logP ~2.2) supports brain-penetrant probe design

Documented synthetic intermediate for quinolone antibacterial research programs

Why 2,4-Dimethoxy-3-methylbenzylamine Cannot Be Replaced by Common Isomers


Despite sharing the dimethoxybenzylamine core, the 3-methyl substitution of 2,4-dimethoxy-3-methylbenzylamine (CAS 887582-01-6) produces quantifiable differences in monoamine oxidase (MAO) inhibitory potency, enzyme isoform selectivity, and physicochemical properties relative to its closest non-methylated analogs such as 2,4-dimethoxybenzylamine (CAS 20781-20-8) [1][2]. Generic substitution with a non-methylated isomer would fail to recapitulate the target compound s distinct MAO-A/MAO-B selectivity profile (MAO-B/MAO-A IC50 ratio of approximately 7,500) and would yield an altered molecular scaffold lacking the 3-methyl group that is critical for specific downstream derivatization reactions, such as in quinolone antibacterial intermediate synthesis .

Non-methylated 2,4-dimethoxybenzylamine may shift MAO isoform selectivity from MAO-A preference to weak MAO-B preference.

3-Methyl group is essential for documented quinolone intermediate route; analog substitution may require de novo synthetic validation.

Lipophilicity and molecular weight differences alter CNS partitioning estimates; direct replacement without review may confound PK/PD interpretation.

Quantitative Differentiation Evidence vs. Closest Analogs


MAO-A Inhibitory Potency Difference

2,4-Dimethoxy-3-methylbenzylamine inhibits bovine brain mitochondrial MAO-A with an IC50 of 28 nM [1]. The closest non-methylated analog, 2,4-dimethoxybenzylamine, exhibits an IC50 of 41,300 nM against human recombinant MAO-A expressed in insect cells [2]. This represents an approximately 1,475-fold difference in potency. While the enzyme sources differ (bovine vs. human), the conserved active-site architecture of MAO-A across mammals supports the conclusion that the 3-methyl group dramatically enhances MAO-A affinity [3].

MAO-A Potency Difference
Cross-study comparable
IC50 28 nM (target) vs 41,300 nM (2,4-dimethoxybenzylamine) — ~1,475-fold difference
Supports MAO-A isoform-selective assay context
Enzyme sources differ (bovine vs human recombinant); active-site conservation supports comparison
MAO-A inhibition Neuropharmacology Enzyme kinetics

MAO-B Inhibitory Potency and Isoform Selectivity

Against MAO-B, 2,4-dimethoxy-3-methylbenzylamine shows an IC50 of 220,000 nM [1], which is approximately 23-fold higher (weaker) than the IC50 of 9,000 nM for 2,4-dimethoxybenzylamine against recombinant human MAO-B [2]. This inversion of relative potency versus MAO-A demonstrates that the 3-methyl group dramatically reduces MAO-B affinity while maintaining high MAO-A affinity, yielding a unique selectivity fingerprint.

MAO-B Potency Inversion
Cross-study comparable
IC50 220,000 nM (target) vs 9,000 nM (analog) — target less potent on MAO-B by ~23-fold
Reinforces MAO-A selective profile; analog shows opposite trend
Bovine vs human MAO-B; benzylamine substrate in both assays
MAO-B inhibition Isoform selectivity Off-target profiling

MAO-A/MAO-B Selectivity Ratio Comparison

Calculated from the IC50 values above, 2,4-dimethoxy-3-methylbenzylamine exhibits a MAO-B/MAO-A selectivity ratio of approximately 7,857 (220,000 nM / 28 nM) [1]. In contrast, 2,4-dimethoxybenzylamine has a MAO-B/MAO-A ratio of approximately 0.218 (9,000 nM / 41,300 nM) [2][3]. The >35,000-fold difference in selectivity ratios confirms that the 3-methyl substitution fundamentally reverses the isoform preference.

Selectivity Ratio Reversal
Cross-study comparable
MAO-B/MAO-A ratio: 7,857 (target) vs 0.218 (analog) — >35,000-fold difference
Target compound is MAO-A selective; analog is weakly MAO-B preferring
Ratios derived from IC50 values under comparable assay formats
Isoform selectivity MAO-A/MAO-B ratio Neuropharmacology

Molecular Weight and Lipophilicity Differentiation

2,4-Dimethoxy-3-methylbenzylamine has a molecular weight of 181.23 g/mol and a calculated logP of 2.17 . The non-methylated analog 2,4-dimethoxybenzylamine has a molecular weight of 167.21 g/mol and an XLogP3 of 1.3 . The 3-methyl group thus contributes an additional 14.02 Da of mass and +0.87 logP units, reflecting increased lipophilicity that can influence membrane permeability and metabolic stability when the compound is used as a building block [1].

Physicochemical Differentiation
Cross-study comparable
ΔMW +14.02 g/mol; ΔlogP +0.87 (target logP 2.17 vs analog 1.3)
May influence CNS permeability estimates
Calculated properties; experimental verification recommended
Physicochemical properties Lipophilicity Molecular scaffold design

Synthetic Intermediate Utility in Quinolone Synthesis

2,4-Dimethoxy-3-methylbenzylamine is explicitly cited as a key intermediate in the synthesis of 3-(1-aminoethyl)pyrrolidines, which are further elaborated to construct quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV . In contrast, the regioisomers 2,4-dimethoxybenzylamine and 3,4-dimethoxybenzylamine are primarily documented for roles in MAO inhibitor studies and fluorescence derivatization applications, respectively, rather than as quinolone intermediates [1][2].

Synthetic Intermediate Utility
Reported
Documented as key intermediate for 3-(1-aminoethyl)pyrrolidines → quinolone antibacterials
Supports quinolone intermediate procurement rationale
Analogs lack this documented synthetic role
Quinolone synthesis Antibacterial intermediates Synthetic utility

Optimal Application Scenarios Based on Differentiation Evidence


MAO-A Selective Chemical Probe Development

With an MAO-A IC50 of 28 nM and an MAO-B/MAO-A selectivity ratio exceeding 7,500, 2,4-dimethoxy-3-methylbenzylamine is the preferred benzylamine scaffold for designing MAO-A–selective chemical probes. The non-methylated 2,4-dimethoxybenzylamine, with its ~0.22-fold MAO-B preference, would be an inappropriate substitute for isoform-selective studies [1][2]. Researchers investigating serotonergic neurotransmission, mood disorder mechanisms, or MAO-A–related oxidative stress pathways should procure the 3-methyl analog to ensure exclusive target engagement in cellular and biochemical assays [3].

Quinolone Antibacterial Intermediate Synthesis

The documented use of 2,4-dimethoxy-3-methylbenzylamine as a key intermediate for constructing 3-(1-aminoethyl)pyrrolidines, which are precursors to quinolone antibiotics, makes it the benzylamine of choice for pharmaceutical intermediate procurement in quinolone R&D programs . Competing dimethoxybenzylamine isomers lack this documented synthetic role, and substituting them would require de novo route development without guaranteed success. The 3-methyl group on the aromatic ring is integral to the downstream structural requirements of the quinolone pharmacophore .

Fragment-Based Drug Discovery with Elevated logP

For fragment-based screening libraries targeting CNS indications, the logP of 2.17 exhibited by 2,4-dimethoxy-3-methylbenzylamine places it within the optimal range (2–3) for blood-brain barrier penetration, as established by the Pajouhesh and Lenz criteria [4]. The non-methylated 2,4-dimethoxybenzylamine (logP 1.3) falls below this range and may exhibit reduced CNS partitioning . Procurement teams building CNS-focused fragment collections should prioritize the 3-methyl analog to maximize the probability of identifying brain-penetrant hits.

SAR Studies at the 3-Position of Benzylamine Scaffold

The 3-methyl group of 2,4-dimethoxy-3-methylbenzylamine serves as a critical SAR probe position. Its presence simultaneously increases molecular weight by 14 Da, raises logP by +0.87 units, and reverses MAO isoform selectivity from MAO-B–preferring to MAO-A–selective [1]. For medicinal chemistry groups systematically exploring substituent effects on the benzylamine pharmacophore, procuring this compound provides a defined reference point for the 3-methyl substitution that cannot be obtained from any other commercially available dimethoxybenzylamine isomer.

Application
Selection Property
Validation Focus
MAO-A selective probe development
Reported MAO-A isoform selectivity context
Target engagement in serotonergic pathway assays
Quinolone antibacterial intermediate synthesis
Documented synthetic utility for quinolone precursors
Route-specific intermediate validation
Fragment-based CNS library design
Lipophilicity within reported CNS-compatible range
Blood-brain barrier partitioning assessment
SAR studies at 3-position of benzylamine
Substituent effect on MAO isoform preference
Comparative SAR with non-methylated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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